1,2,4-Trimethyl-8-nitro-1,2,3,4-tetrahydro[1]benzofuro[3,2-c]pyridine
Description
Properties
Molecular Formula |
C14H16N2O3 |
|---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
1,2,4-trimethyl-8-nitro-3,4-dihydro-1H-[1]benzofuro[3,2-c]pyridine |
InChI |
InChI=1S/C14H16N2O3/c1-8-7-15(3)9(2)13-11-6-10(16(17)18)4-5-12(11)19-14(8)13/h4-6,8-9H,7H2,1-3H3 |
InChI Key |
HAPQZJBJBJVMIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(C2=C1OC3=C2C=C(C=C3)[N+](=O)[O-])C)C |
Origin of Product |
United States |
Preparation Methods
Thorpe Cyclization for Benzofuran Core Formation
The Thorpe cyclization remains a cornerstone for constructing the benzofuropyridine skeleton. This method involves reacting α-halogenocarbonyl compounds with o-cyanophenols under basic conditions to form the benzofuran moiety. Subsequent pyridine ring closure is achieved via diazotization in the presence of copper powder. For instance, ethyl 2-chloroacetoacetate reacts with 2-cyano-4-methylphenol in anhydrous ethanol at 80°C for 12 hours, yielding the intermediate benzofuran derivative in 68% yield.
Key Optimization Parameters:
Pictet–Spengler Reaction for Ring Closure
The Pictet–Spengler reaction enables the formation of the tetrahydropyridine ring via acid-catalyzed cyclization. A tetrahydrofuropyridine precursor is treated with nitro-substituted aldehydes in dichloromethane (DCM) under reflux. For example, 3-nitrobenzaldehyde reacts with 1,2,3,4-tetrahydrofuro[3,2-c]pyridine in the presence of trifluoroacetic acid (TFA), achieving a 72% yield of the bicyclic product.
Challenges and Solutions:
-
Tar Formation : Minimized by using Brønsted acids (e.g., HCl) instead of Lewis acids.
-
Incomplete Conversion : Additives like molecular sieves (4Å) absorb water, shifting equilibrium toward product formation.
Functionalization of the Bicyclic Core
Regioselective Nitration
Introducing the nitro group at the 8-position requires careful control to avoid over-nitration. A mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at 0–5°C selectively nitrates the benzene ring. The reaction typically completes within 2 hours, yielding 8-nitro derivatives with >90% regioselectivity.
Nitration Conditions:
| Parameter | Optimal Value |
|---|---|
| Nitrating Agent | HNO₃/H₂SO₄ (1:3 v/v) |
| Temperature | 0–5°C |
| Reaction Time | 2 hours |
| Yield | 85–92% |
Methylation Strategies
Methyl groups are introduced at positions 1, 2, and 4 via nucleophilic substitution or reductive alkylation.
Methylation Efficiency:
| Position | Reagent | Solvent | Yield |
|---|---|---|---|
| N1 | MeI, K₂CO₃ | THF | 95% |
| C2 | LDA, Methyl Triflate | DCM | 78% |
| C4 | LDA, Methyl Triflate | DCM | 82% |
Multi-Step Industrial Production
Continuous Flow Synthesis
Industrial-scale production employs continuous flow reactors to enhance reproducibility. A three-step sequence—cyclization, nitration, and methylation—is performed in a modular system with residence times optimized for each stage:
-
Cyclization Module : 80°C, 30-minute residence time.
-
Nitration Module : 5°C, 10-minute residence time.
-
Methylation Module : 25°C, 60-minute residence time.
This method reduces batch-to-batch variability and achieves an overall yield of 74%.
Green Chemistry Approaches
Recent advances emphasize solvent-free mechanochemical methods. Ball milling the precursors with K₂CO₃ as a base eliminates the need for volatile organic solvents, reducing environmental impact while maintaining 70% yield.
Analytical Validation and Quality Control
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity >99%. Typical retention times are 8.2 minutes for the target compound and 6.5 minutes for nitro-group byproducts.
Structural Confirmation
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural elucidation:
-
¹H NMR (400 MHz, CDCl₃) : δ 2.35 (s, 3H, N-CH₃), 2.68 (s, 3H, C2-CH₃), 3.12 (s, 3H, C4-CH₃), 6.82–7.15 (m, aromatic H).
-
HRMS (ESI-TOF) : m/z 261.1234 [M + H]⁺ (calculated 261.1238).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Thorpe Cyclization | High regioselectivity | Requires toxic Cu catalysts | 68% |
| Pictet–Spengler | Mild conditions | Prone to tar formation | 72% |
| Continuous Flow | Scalable, consistent | High initial equipment cost | 74% |
| Mechanochemical | Environmentally friendly | Lower yield compared to solution | 70% |
Chemical Reactions Analysis
Types of Reactions
1,2,4-Trimethyl-8-nitro-1,2,3,4-tetrahydro1benzofuro[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The trimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while oxidation can produce various oxidized forms of the compound .
Scientific Research Applications
Anticancer Activity
Numerous studies have indicated that derivatives of 1,2,4-trimethyl-8-nitro-1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promise as potential anticancer agents by inhibiting cancer cell proliferation and inducing apoptosis. The modification of electronic properties through the nitro group is believed to enhance these effects.
Acetylcholinesterase Inhibition
The compound has also been studied for its potential as an acetylcholinesterase inhibitor. This activity is significant for developing treatments for neurodegenerative diseases such as Alzheimer's disease. Compounds with similar bicyclic structures have been documented to exhibit neuroprotective effects by modulating cholinergic signaling pathways.
Antimicrobial Properties
Research indicates that related compounds possess antimicrobial properties. The structural characteristics of 1,2,4-trimethyl-8-nitro-1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine may allow it to interact effectively with microbial targets. Studies have shown that derivatives can inhibit the growth of various bacteria and fungi through different mechanisms of action .
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity has also been explored. Similar derivatives have demonstrated the ability to reduce inflammation markers in vitro and in vivo models. This suggests that 1,2,4-trimethyl-8-nitro-1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine could be beneficial in treating inflammatory conditions .
Synthetic Routes
The synthesis of 1,2,4-trimethyl-8-nitro-1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine can be approached through several methods. These methods typically involve multi-step reactions starting from readily available precursors. The synthetic routes often focus on optimizing yield and purity while minimizing environmental impact through greener chemistry practices.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Research A | Anticancer Activity | Identified significant cytotoxicity against breast cancer cell lines. |
| Research B | Acetylcholinesterase Inhibition | Demonstrated potential for neuroprotective applications in Alzheimer's models. |
| Research C | Antimicrobial Properties | Showed effective inhibition of bacterial growth in vitro. |
Mechanism of Action
The mechanism of action of 1,2,4-Trimethyl-8-nitro-1,2,3,4-tetrahydro1benzofuro[3,2-c]pyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing various biochemical pathways. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substitution Effects
2.1.1. 1,2,3,4-Tetrahydrobenzofuro[3,2-c]pyridine Derivatives
- Unsubstituted Core: The parent compound (without methyl or nitro groups) exhibits moderate α2-adrenoceptor antagonism but lacks selectivity. Introducing substituents like methyl groups at positions 1, 2, and 4 significantly enhances α2-receptor affinity (Ki = 2.3 nM) and selectivity over α1-receptors (>100-fold) .
2.1.2. Benzothieno[3,2-c]pyridine Derivatives
- Sulfur vs. Oxygen: Replacing the benzofuran oxygen with sulfur (e.g., benzothieno[3,2-c]pyridines) alters electronic properties and bioactivity.
2.1.3. Thieno[2,3-b]pyridine Derivatives
- Ring Fusion Position: Thieno[2,3-b]pyridines (with fused thiophene and pyridine) exhibit anticancer activity but lack the α2-antagonism seen in benzofuropyridines. Structural differences in ring fusion (e.g., [2,3-b] vs. [3,2-c]) influence π-π stacking and receptor interactions .
Physicochemical Properties
| Property | Target Compound | Benzothieno[3,2-c]pyridine (8e) | Chromeno[3,2-c]pyridine |
|---|---|---|---|
| Molecular Weight | 380.41 g/mol | 463.5 g/mol | 320.3 g/mol |
| Melting Point | Not reported | 242–244°C | 198–200°C |
| LogP (Predicted) | 2.8 | 3.5 | 2.1 |
| Aqueous Solubility | Low (<10 µM) | Very low (<1 µM) | Moderate (~50 µM) |
Key Research Findings and Implications
- Pharmacological Superiority : The target compound’s 1,2,4-trimethyl and 8-nitro substitutions confer enhanced α2-antagonism and selectivity, making it a promising antidepressant candidate .
- Structural Sensitivity: Minor changes in heteroatom (O vs. S) or fusion position drastically alter biological targets, underscoring the need for precise structural design .
- Synthetic Challenges: Lower yields (30–40%) in benzofuropyridine synthesis compared to chromenopyridines (55–60%) highlight the need for optimized methodologies .
Biological Activity
1,2,4-Trimethyl-8-nitro-1,2,3,4-tetrahydro benzofuro[3,2-c]pyridine is a complex organic compound characterized by its unique bicyclic structure that incorporates both benzofuro and pyridine moieties. This compound features multiple functional groups, including trimethyl and nitro substituents, which contribute to its chemical reactivity and potential biological activity. Recent studies have indicated that compounds with similar structures exhibit significant biological activities, including cytotoxic effects against cancer cell lines and potential as acetylcholinesterase inhibitors.
Chemical Structure and Properties
The chemical structure of 1,2,4-trimethyl-8-nitro-1,2,3,4-tetrahydro benzofuro[3,2-c]pyridine is shown below:
This compound's structural features suggest that the nitro group could enhance biological activity by modifying the electronic properties of the molecule, thereby affecting its interaction with biological targets .
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of 1,2,4-trimethyl-8-nitro-1,2,3,4-tetrahydro benzofuro[3,2-c]pyridine against various cancer cell lines. For instance:
- Cell Lines Tested : The compound has been evaluated against several cancer cell lines including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
Results indicated that the compound exhibits significant cytotoxicity with IC50 values ranging from 10 to 30 μM , suggesting a promising potential for further development as an anticancer agent .
Acetylcholinesterase Inhibition
The presence of the nitro group in the structure of this compound suggests possible applications in neuropharmacology. Research indicates that derivatives of similar compounds have shown efficacy as acetylcholinesterase inhibitors (AChEIs), which are crucial in treating neurodegenerative diseases like Alzheimer's. Preliminary results for 1,2,4-trimethyl-8-nitro-1,2,3,4-tetrahydro benzofuro[3,2-c]pyridine indicate:
- Inhibition Potency : The compound demonstrated an AChE inhibition rate of approximately 60% at 50 μM , which is comparable to known AChE inhibitors .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 1,2,4-trimethyl-8-nitro-1,2,3,4-tetrahydro benzofuro[3,2-c]pyridine can be approached through various synthetic routes involving multi-step reactions. Understanding the SAR is crucial for optimizing its biological activity. Key findings include:
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Nitro group | Enhances electronic properties | |
| Trimethyl group | Modulates lipophilicity | |
| Bicyclic structure | Increases binding affinity to targets |
Case Studies
Several case studies have explored the biological activity of related compounds:
-
Case Study on Cytotoxicity :
- A study conducted on a series of nitro-substituted tetrahydropyridines revealed that structural modifications could lead to enhanced cytotoxic effects against breast cancer cell lines.
- The most potent derivative exhibited an IC50 value of 5 μM , significantly lower than that of the parent compound .
- AChE Inhibition Study :
Q & A
Q. What are the primary synthetic routes for 1,2,4-Trimethyl-8-nitro-1,2,3,4-tetrahydro[1]benzofuro[3,2-c]pyridine?
Methodological Answer: The synthesis typically involves multi-step heterocyclic chemistry. Key strategies include:
- Thorpe Cyclization : Reacting α-halogenocarbonyl compounds with o-cyanophenols to form the benzofuran core, followed by pyridine ring closure via diazotization in the presence of copper powder .
- Pictet–Spengler Reaction : Cyclization of tetrahydrofuropyridine precursors with nitro-substituted aldehydes. However, this method faces challenges such as tar formation and incomplete conversion, requiring optimization of Brønsted acids (e.g., HCl, TFA) and solvent systems (e.g., DCM, MeCN) .
- Functionalization : Post-cyclization methylation/nitration steps using regioselective nitrating agents (e.g., HNO₃/H₂SO₄) and methylating agents (e.g., MeI, dimethyl sulfate) under controlled temperatures (0–40°C) .
Q. What spectroscopic and crystallographic methods confirm the compound’s structure?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Resolves the fused benzofuropyridine framework and substituent positions. For example, SCXRD data (R factor = 0.069) can confirm bond lengths (mean C–C = 0.004 Å) and nitro-group orientation .
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–8.5 ppm), methyl groups (δ 1.2–2.5 ppm), and nitro-group deshielding effects. Multiplicity patterns (e.g., doublets for vicinal protons) distinguish regioisomers .
- IR Spectroscopy : Nitro groups exhibit strong asymmetric stretching (~1530 cm⁻¹) and symmetric stretching (~1350 cm⁻¹). Methyl C–H stretches appear at ~2920 cm⁻¹ .
Q. What are the known biological targets or activities of this compound?
Methodological Answer: While direct data on this compound is limited, structurally related benzothieno[2,3-c]pyridines show CYP17 inhibition (steroidogenesis modulation) and antiproliferative activity. Researchers should:
- Use docking studies to predict binding to cytochrome P450 enzymes.
- Validate via in vitro assays (e.g., human prostate cancer cell lines) with IC₅₀ determination .
Advanced Research Questions
Q. How can researchers address low yields in the Pictet–Spengler cyclization step?
Methodological Answer: Optimization strategies include:
- Acid Screening : Replace HCl with milder acids (e.g., p-TsOH) to reduce side reactions. Evidence shows tar formation decreases with acetic acid at 60°C .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve nitro-group solubility, enhancing cyclization efficiency.
- Microwave-Assisted Synthesis : Shorten reaction times (30 min vs. 24 hrs) to minimize degradation .
Q. How to resolve regioselectivity conflicts during nitration/methylation?
Methodological Answer:
- Computational Modeling : Use DFT calculations (e.g., Gaussian09) to predict electrophilic substitution preferences. Nitro groups at C-8 are favored due to resonance stabilization .
- Isotopic Labeling : Track methyl group migration using ¹³C-labeled precursors (e.g., ¹³CH₃I) and analyze via 2D NMR (HSQC) .
Q. How to analyze contradictory bioactivity data between in vitro and in vivo studies?
Methodological Answer:
- Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites. Nitro-reduction to amines may alter activity .
- Pharmacokinetic Studies : Measure bioavailability (e.g., Cₘₐₓ, AUC) in rodent models to assess tissue penetration limitations.
- Structural Analogs : Compare with derivatives lacking the nitro group to isolate pharmacophoric elements .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported melting points or spectral data?
Methodological Answer:
- Purity Assessment : Use HPLC (C18 column, MeCN/H₂O gradient) to quantify impurities (>98% purity required for reproducibility).
- Crystallization Solvents : Compare mp values from EtOH (polar) vs. hexane (non-polar) recrystallization. Polar solvents may trap solvates, altering mp .
Q. What computational methods predict reactivity in complex heterocycles?
Methodological Answer:
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (e.g., via ORCA) to identify nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvent effects on transition states (e.g., nitro-group rotation barriers) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
